molecular formula C12H11NO3 B13847747 2-Methoxy-5-pyrrol-1-ylbenzoic acid

2-Methoxy-5-pyrrol-1-ylbenzoic acid

Cat. No.: B13847747
M. Wt: 217.22 g/mol
InChI Key: JFJPGCYHZYQWKQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-pyrrol-1-ylbenzoic acid is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the 2-position and a pyrrole ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-pyrrol-1-ylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with pyrrole in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-pyrrol-1-ylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The methoxy and pyrrole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-5-pyrrol-1-ylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-pyrrol-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-pyrrol-1-ylbenzoic acid: Similar structure with a hydroxy group instead of a methoxy group.

    2-Methoxy-5-(1H-pyrrol-1-yl)benzoic acid: A closely related compound with slight variations in the substitution pattern.

Uniqueness

2-Methoxy-5-pyrrol-1-ylbenzoic acid is unique due to the presence of both a methoxy group and a pyrrole ring on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-methoxy-5-pyrrol-1-ylbenzoic acid

InChI

InChI=1S/C12H11NO3/c1-16-11-5-4-9(8-10(11)12(14)15)13-6-2-3-7-13/h2-8H,1H3,(H,14,15)

InChI Key

JFJPGCYHZYQWKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CC=C2)C(=O)O

Origin of Product

United States

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